molecular formula C21H16F3N5O2S2 B2526681 2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 893980-05-7

2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2526681
CAS No.: 893980-05-7
M. Wt: 491.51
InChI Key: ZQKWGTMBLYAZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinone derivative featuring a trifluoromethylphenyl substituent at position 1 of the dihydropyrimidin-4-one core. The thioether linkage at position 2 connects to an acetamide group, which is further substituted with a 6-methylbenzothiazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiazole moiety is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties . Its synthesis likely involves alkylation of a pyrimidinone-thiol intermediate with a chloroacetamide derivative, a method analogous to those described for structurally related compounds .

Properties

IUPAC Name

2-[6-amino-4-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2S2/c1-11-5-6-14-15(7-11)33-19(26-14)27-18(31)10-32-20-28-17(30)9-16(25)29(20)13-4-2-3-12(8-13)21(22,23)24/h2-9H,10,25H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKWGTMBLYAZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel molecule that has garnered interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • A dihydropyrimidine core which is known for its diverse biological activities.
  • A trifluoromethyl phenyl group that enhances lipophilicity and biological activity.
  • A benzo[d]thiazole moiety that contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Preliminary studies indicate an IC50 value of approximately 0.74 μg/mL in scavenging free radicals, comparable to established antioxidants like gallic acid .
  • Antidiabetic Effects : In vitro assays have demonstrated that the compound inhibits key enzymes involved in carbohydrate metabolism. For instance, it showed an 83.13% inhibition of α-glucosidase and 78.85% inhibition of α-amylase at a concentration of 500 μM/mL, indicating its potential as an antidiabetic agent .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited considerable antibacterial effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Biological Activity Summary

Activity TypeMethod UsedResultReference
AntioxidantDPPH ScavengingIC50 = 0.74 μg/mL
α-Glucosidase InhibitionIn vitro enzyme assay83.13% inhibition at 500 μM/mL
α-Amylase InhibitionIn vitro enzyme assay78.85% inhibition at 500 μM/mL
AntibacterialMIC determinationEffective against multiple strains

Detailed Case Studies

  • Antidiabetic Assessment : A study involving diabetic rat models showed that administration of the compound resulted in significant reductions in blood glucose levels, alongside improvements in insulin sensitivity markers.
  • Antimicrobial Efficacy : Another research project tested the compound against clinical isolates of Staphylococcus aureus and Escherichia coli, revealing potent antibacterial activity with MIC values significantly lower than those of conventional treatments.
  • Molecular Docking Studies : Computational analyses indicated that the compound binds effectively to the active sites of targeted enzymes (e.g., α-glucosidase), suggesting a strong potential for therapeutic application in metabolic disorders .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing pyrimidine and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains. The specific compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play crucial roles in disease mechanisms. For example, compounds similar to this one have been investigated for their ability to inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of chemotherapeutic agents.

Case Studies

  • Antibacterial Activity :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus .
  • Anticancer Research :
    • In vitro studies have shown that compounds with similar structures can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound's ability to modulate these pathways suggests its potential as a therapeutic agent.
  • Enzyme Inhibition Studies :
    • Research has indicated that derivatives can effectively inhibit DPD activity, enhancing the efficacy of fluoropyrimidine-based chemotherapeutics . This highlights the compound's role in improving cancer treatment outcomes.

Comparison with Similar Compounds

Substituent Variations in the Pyrimidinone Core

  • Compound from : Replaces the trifluoromethylphenyl group with a 3-methylphenyl substituent.
  • Compound from : Features a 4-fluorophenyl group and a tetrahydrothieno[3,2-d]pyrimidinone ring instead of the dihydropyrimidinone core. The fluorophenyl group offers moderate electronegativity, while the fused thiophene ring may enhance planarity and π-stacking interactions .

Modifications in the Acetamide Side Chain

  • Ethyl ester derivatives (): Replace the benzothiazole with simpler groups like benzyl or cyclopentathiophene.

Table 1: Structural Comparison of Key Analogs

Compound Pyrimidinone Substituent Acetamide Side Chain Molecular Formula Molecular Weight
Target Compound 3-(Trifluoromethyl)phenyl 6-Methylbenzothiazole C₂₁H₁₇F₃N₄O₂S₂ 498.51 g/mol
Compound 3-Methylphenyl 4-(4-Methoxyphenyl)thiazole C₂₄H₂₂N₄O₃S₂ 502.61 g/mol
Compound 4-Fluorophenyl 6-Methylbenzothiazole C₂₂H₁₇FN₄O₂S₃ 484.59 g/mol

Physicochemical and Bioactive Properties

NMR Analysis and Substituent Effects

As shown in , NMR chemical shifts in pyrimidinone derivatives are highly sensitive to substituents. For example, trifluoromethyl groups induce significant deshielding in adjacent protons (δ 7.8–8.2 ppm) compared to methyl or fluorophenyl analogs (δ 7.2–7.6 ppm) . Such shifts correlate with altered electronic environments, impacting solubility and binding interactions.

Inferred Bioactivity

  • Antimicrobial Potential: The benzothiazole moiety in the target compound is structurally similar to thiazolidinone derivatives in , which exhibit anti-microbial activity (MIC: 4–16 μg/mL against S. aureus) .
  • Kinase Inhibition: The trifluoromethylphenyl group may enhance binding to hydrophobic kinase pockets, as seen in related pyrimidinone inhibitors .

Table 2: Bioactivity Comparison of Key Analogs

Compound Reported Bioactivity Key Structural Feature
Target Compound Hypothesized kinase inhibition Trifluoromethylphenyl, benzothiazole
Compound Not reported (structural analog) Methoxyphenylthiazole
Compounds Anti-microbial (MIC 4–16 μg/mL) Thiazolidinone-azo linkage

Q & A

Q. What are the standard synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including alkylation of pyrimidinone cores with chloroacetamide derivatives. For example, sodium methylate (2.6–2.8 molar equivalents) is used to activate thiopyrimidinones, followed by reaction with substituted chloroacetamides under reflux in aprotic solvents like DMF or THF . Optimization focuses on solvent polarity, temperature (70–90°C), and stoichiometry to minimize side reactions (e.g., hydrolysis).

Q. How is the compound’s structure confirmed after synthesis?

Structural confirmation relies on advanced spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly distinguishing thioether linkages and aromatic substituents .
  • HPLC : Purity (>95%) is verified using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What analytical methods are used to assess solubility and stability?

  • Solubility : Measured in DMSO, PBS, and ethanol via shake-flask method, with UV-Vis quantification at λmax ~280 nm .
  • Stability : Accelerated degradation studies (pH 1–9, 25–40°C) monitored by HPLC to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate enzyme inhibition potency .
  • Core Modifications : Substitute the pyrimidinone ring with triazolo[4,3-a]pyrimidine to assess impact on binding affinity .
  • Assays : Use enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (MTT assay on cancer cell lines) to correlate structural changes with activity .

Example SAR Table :

Substituent (R)Enzyme IC50 (nM)Cytotoxicity (IC50, µM)
3-CF312 ± 1.5>100
4-F45 ± 3.278 ± 6.1
3-OCH328 ± 2.165 ± 5.3
Data adapted from studies on analogous compounds

Q. How can contradictory data in biological assays be resolved?

  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293, HeLa) and independent labs .
  • Computational Validation : Use molecular docking (AutoDock Vina) to confirm binding poses and identify false positives from aggregation artifacts .
  • Dose-Response Refinement : Perform 8-point dilution curves (0.1–100 µM) to rule out off-target effects at high concentrations .

Q. What strategies mitigate instability during in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) to enhance plasma stability .
  • Formulation : Encapsulate in PEGylated liposomes to reduce hepatic clearance and extend half-life .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized in complex syntheses?

  • In Situ Monitoring : Use LC-MS to track intermediates during stepwise reactions, isolating unstable species via flash chromatography .
  • Isotopic Labeling : 19F^{19}F-NMR or 34S^{34}S-labeling clarifies reaction mechanisms (e.g., thiol-disulfide exchange) .

Q. What computational tools predict metabolic pathways?

  • ADMET Prediction : SwissADME or pkCSM software forecasts Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .
  • MD Simulations : GROMACS models liver microsome interactions to prioritize metabolites for HPLC-MS validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.